![molecular formula C12H10ClF3N4O3 B3035187 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 303153-09-5](/img/structure/B3035187.png)
1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C12H10ClF3N4O3 and its molecular weight is 350.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structure-Activity Relationships
- Synthesis and Pharmacological Activity : This compound and similar structures have been investigated for their potential in treating asthma. Notably, a study explored the preparation of triazolo[1,5-c]pyrimidines, including derivatives with a trifluoromethyl group, for their activity as mediator release inhibitors in antiasthma applications (Medwid et al., 1990).
- Synthesis of Novel Compounds : The synthesis of novel imidazo[1,2-a]pyrimidine compounds, involving a trifluoromethyl group, was detailed in a study that characterized their structures using NMR and IR (Liu, 2013).
- Anti-Inflammatory and Anti-Microbial Properties : Research has been conducted on the synthesis of pyrimidine-5-carboxylate derivatives, including their screening for antibacterial, antifungal, and anti-inflammatory activities (A.S.Dongarwar et al., 2011).
Applications in Agricultural and Environmental Science
- Fluorescent Molecule and Herbicide Potential : A study synthesized trifluoromethylated pyrazolo[1,5-a]pyrimidines, finding that they possess fluorescent properties and potential as monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, which could have implications in agricultural science (Wu et al., 2006).
Medicinal Chemistry and Drug Design
- Potential in Drug Development : The synthesis of fluorine-containing tetrasubstituted pyrimidines from certain ethylenes, which may include structures similar to the compound , was discussed in the context of drug design (Il'chenko et al., 1981).
- Gene Expression Inhibition : A study on analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate investigated their role as inhibitors of AP-1 and NF-κB mediated transcriptional activation, highlighting their significance in gene expression studies (Palanki et al., 2002).
properties
IUPAC Name |
1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N4O3/c13-7-3-6(12(14,15)16)5-18-10(7)17-1-2-20-9(22)4-8(21)19-11(20)23/h3,5H,1-2,4H2,(H,17,18)(H,19,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEJVBFGMCHOHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)CCNC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601117620 | |
Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601117620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
CAS RN |
303153-09-5 | |
Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303153-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601117620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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